
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phytoremediation Enhancement
2,4-Dichlorophenoxyacetic acid (2,4-D) is extensively utilized as a systemic herbicide for controlling broad-leaved weeds. Its widespread application has necessitated the development of methods to mitigate its persistence in the environment. Research by Germaine et al. (2006) demonstrates the use of bacterial endophytes to enhance the phytoremediation capabilities of plants such as the pea (Pisum sativum), highlighting the potential of utilizing microbial assistance to improve the efficiency of removing 2,4-D from contaminated soils and preventing its accumulation in plants (Germaine et al., 2006).
Catalytic and Photocatalytic Degradation
The degradation of 2,4-D through catalytic processes has been a significant area of research. Studies by Lemus et al. (2008) and Lima et al. (2020) have explored the use of nanocrystalline cryptomelane and Fe3O4@WO3/SBA-15 composites, respectively, in the photocatalytic degradation of 2,4-D. These findings suggest that specific composite catalysts can significantly improve the efficiency of degrading 2,4-D in contaminated water, offering promising solutions for the remediation of water resources (Lemus et al., 2008); (Lima et al., 2020).
Electrochemical Degradation
Electrochemical methods have been identified as effective for the degradation of 2,4-D in aqueous solutions. Research by Dargahi et al. (2019) has demonstrated that electro-catalytic degradation using lead dioxide electrodes can be optimized to significantly reduce 2,4-D concentrations, highlighting the potential of electrochemical approaches in treating water contaminated with this herbicide (Dargahi et al., 2019).
Molecular Mechanisms and Toxicity Studies
Understanding the molecular mechanisms of 2,4-D's action and its toxicity is crucial for assessing its environmental and health impacts. Studies have explored its effects on microbial communities and the potential oxidative stress induced in organisms exposed to sublethal levels. Research by Bhat et al. (2015) on Escherichia coli provides insight into the oxidative stress and metabolic perturbations caused by 2,4-D, offering a foundation for understanding its broader ecological impacts (Bhat et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 2-(3,4-Dichlorophenoxy)-2-phenylacetic acid is the nitrogen metabolism in plants . It also seems to have a significant effect on the photosynthetic capacity of plants, as well as their water status and ion homeostasis .
Mode of Action
The compound interacts with its targets by enhancing the photosynthetic capacity and improving the water status of plants . It also maintains ion homeostasis, particularly the balance of potassium and sodium ions .
Biochemical Pathways
The compound affects the nitrogen metabolism pathway in plants, particularly maize . It also impacts the photosynthetic pathway, enhancing the net photosynthetic rate and the quantum efficiency of photosystem II .
Pharmacokinetics
It is known that the compound can be applied foliarly to plants, suggesting that it is absorbed through the leaves
Result of Action
The application of this compound results in an alleviation of stress conditions in plants, such as drought and salinity . It enhances the growth of plants under these conditions by increasing their photosynthetic rate and maintaining their water status . It also helps maintain a balance of potassium and sodium ions, which is crucial for plant health under stress conditions .
Action Environment
The action of this compound is influenced by environmental factors such as soil conditions and water availability . For instance, its effectiveness in alleviating drought stress suggests that it performs optimally in dry conditions . Similarly, its ability to alleviate salinity stress indicates that it can function effectively in saline environments .
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-7-6-10(8-12(11)16)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZXRHGXWHLFSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
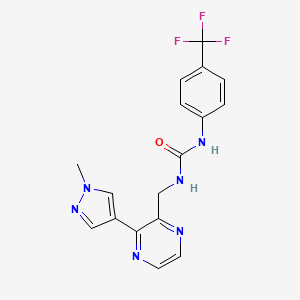

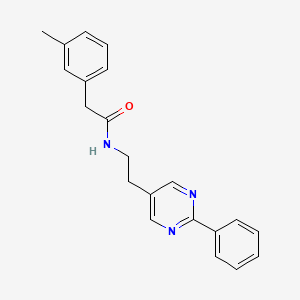

![2-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2980924.png)
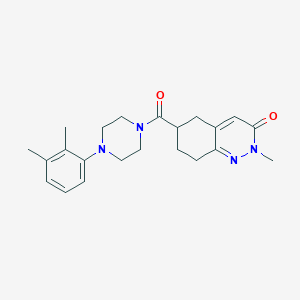
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2980927.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)
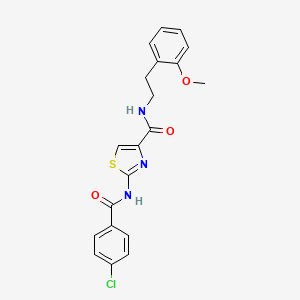
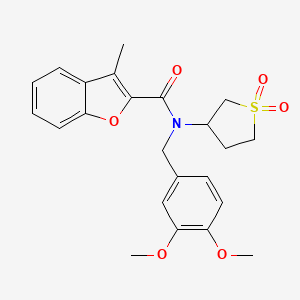
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)
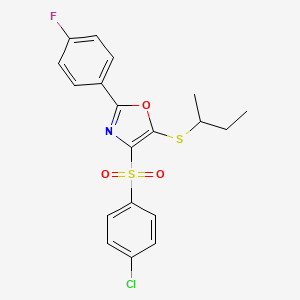
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide](/img/structure/B2980939.png)
![N-(3,4-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2980940.png)
